3-(2-Butyloctyl)thiophene
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Overview
Description
3-(2-Butyloctyl)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound is notable for its unique structural properties, which make it a valuable component in various scientific and industrial applications. The molecular formula of this compound is C16H28S, and it has a molecular weight of 252.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Butyloctyl)thiophene typically involves the use of organometallic polycondensation strategies. One common method is the nickel-catalyzed Kumada catalyst-transfer polycondensation, which involves the coupling of thiophene monomers with organometallic reagents under controlled conditions . Another approach is the palladium-catalyzed Suzuki–Miyaura coupling, which facilitates the formation of carbon-carbon bonds between thiophene derivatives and boronic acids .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of nickel and palladium-based catalytic systems is prevalent due to their efficiency in promoting the desired reactions . Additionally, direct arylation polymerization (DArP) has emerged as a cost-effective and environmentally friendly method for producing thiophene-based compounds .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Butyloctyl)thiophene undergoes various chemical reactions, including:
Reduction: Reduction reactions typically target the sulfur atom, converting it to a thiol or sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation reagents like bromine or chlorine are often employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated thiophenes and other functionalized derivatives.
Scientific Research Applications
3-(2-Butyloctyl)thiophene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(2-Butyloctyl)thiophene involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects . Additionally, the conjugated structure of the thiophene ring system contributes to its electronic properties, making it an effective component in electronic devices .
Comparison with Similar Compounds
Thiophene: The parent compound of the thiophene family, characterized by a simple five-membered ring with one sulfur atom.
3-Hexylthiophene: A thiophene derivative with a hexyl group attached to the third carbon atom.
3-Decylthiophene: Similar to 3-Hexylthiophene but with a decyl group instead of a hexyl group.
Uniqueness of 3-(2-Butyloctyl)thiophene: this compound stands out due to its unique butyloctyl side chain, which imparts distinct physical and chemical properties. This side chain enhances the compound’s solubility and processability, making it more suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
3-(2-butyloctyl)thiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28S/c1-3-5-7-8-10-15(9-6-4-2)13-16-11-12-17-14-16/h11-12,14-15H,3-10,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXNQYMWOKHZSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CC1=CSC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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